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  • Product: 5-cyclohexyl-3-methyl-1H-1,2,4-triazole
  • CAS: 1094688-05-7

Core Science & Biosynthesis

Foundational

5-cyclohexyl-3-methyl-1H-1,2,4-triazole chemical properties

Technical Whitepaper: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole Executive Summary 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic bioisostere fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

Executive Summary

5-Cyclohexyl-3-methyl-1H-1,2,4-triazole represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic bioisostere for amide and ester linkages. Its unique structural combination—a rigid, lipophilic cyclohexyl ring fused to a polar, hydrogen-bond-donating triazole core—imparts distinct pharmacological properties, including enhanced membrane permeability and metabolic stability. This guide provides a definitive technical analysis of its physicochemical dynamics, a self-validating synthesis protocol, and its application in fragment-based drug discovery (FBDD).

Chemical Identity & Structural Dynamics

The utility of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole stems from its ability to exist in dynamic equilibrium. Unlike rigid heterocycles, the 1,2,4-triazole core undergoes annular tautomerism, which significantly influences its binding affinity in protein pockets.

Tautomeric Equilibrium

In solution, the molecule exists as a mixture of 1H, 2H, and 4H tautomers. The 1H-form is generally thermodynamically preferred in neutral solvents due to aromatic stabilization, but the 4H-form becomes relevant in metal coordination and specific enzymatic active sites.

Figure 1: Tautomeric Equilibrium of 1,2,4-Triazoles

Tautomers cluster_0 Tautomeric Forms T1 1H-Tautomer (Thermodynamically Favored) T2 2H-Tautomer (Transient) T1->T2 H-shift T4 4H-Tautomer (Coordination Species) T2->T4 H-shift T4->T1 H-shift

Caption: The 1H-tautomer (green) predominates in solution, while the 4H-tautomer (blue) is often trapped in metal complexes.

Physicochemical Profile

The cyclohexyl group imparts significant lipophilicity compared to its phenyl analogs, altering the LogP without introducing


-

stacking interactions. This makes it an ideal "spacer" fragment in kinase inhibitors.
PropertyValue / DescriptionRelevance
Molecular Formula C

H

N

Core scaffold
Molecular Weight 165.24 g/mol Fragment-based screening compliant
pKa (Acidic) ~10.2 (Triazole NH)Deprotonates to form triazolate anion
pKa (Basic) ~2.4 (Triazole N)Protonates only in strong acid
LogP (Predicted) 2.1 ± 0.3Optimal for oral bioavailability (Lipinski compliant)
H-Bond Donors 1Critical for active site anchoring
H-Bond Acceptors 2Interaction with water/residues
Solubility High: DMSO, MeOH, EtOHLow: Hexane, WaterRequires polar organic solvents for processing

Synthetic Methodology (Self-Validating Protocol)

Method Selection: The Einhorn-Brunner or modified Pellizzari reaction provides the most reliable route. The protocol below utilizes the condensation of cyclohexanecarbohydrazide with ethyl acetimidate, avoiding the harsh conditions of thermal dehydration often required for diacylhydrazines.

Reaction Workflow

Figure 2: Synthesis Pathway via Imidate Condensation

Synthesis Start Cyclohexanecarboxylic Acid Step1 Step 1: Hydrazide Formation (SOCl2, then N2H4) Start->Step1 Activation Inter1 Intermediate: Cyclohexanecarbohydrazide Step1->Inter1 Nucleophilic Acyl Subst. Step2 Step 2: Cyclocondensation (Et3N, Reflux) Inter1->Step2 Reagent Reagent: Ethyl Acetimidate HCl Reagent->Step2 + Product Product: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole Step2->Product - EtOH, - NH4Cl

Caption: Convergent synthesis strategy ensuring regioselectivity for the 3,5-disubstituted product.

Step-by-Step Protocol

Step 1: Preparation of Cyclohexanecarbohydrazide

  • Activation: Dissolve cyclohexanecarboxylic acid (10 mmol) in MeOH. Add catalytic H

    
    SO
    
    
    
    and reflux to form the methyl ester (quantitative). Alternatively, use acid chloride.
  • Hydrazinolysis: Treat the methyl ester with hydrazine hydrate (3.0 equiv) in EtOH at reflux for 4 hours.

  • Isolation: Concentrate in vacuo. The hydrazide typically precipitates upon cooling. Recrystallize from EtOH/Hexane.

    • Checkpoint: 1H NMR should show cyclohexyl protons (1.2–1.9 ppm) and hydrazide protons (4.0 ppm broad s, 8.5 ppm s).

Step 2: Cyclization with Ethyl Acetimidate

  • Imidate Preparation: React acetonitrile with dry HCl gas in absolute EtOH at 0°C to precipitate ethyl acetimidate hydrochloride. Store in a desiccator.

  • Condensation: Suspend cyclohexanecarbohydrazide (1.0 equiv) in anhydrous 1,4-dioxane or EtOH.

  • Addition: Add ethyl acetimidate hydrochloride (1.2 equiv) and Triethylamine (2.5 equiv).

  • Reflux: Heat the mixture to reflux (80–100°C) for 12–16 hours. The initial amidrazone intermediate cyclizes with the loss of ethanol and ammonia.

  • Purification: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO

    
    . Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Crystallization: Recrystallize from EtOAc/Heptane.

Reactivity & Functionalization

The 1,2,4-triazole ring is an amphoteric nucleophile.[1] Its reactivity profile is dominated by the nitrogen atoms.

  • N-Alkylation:

    • Reaction with alkyl halides (R-X) and base (K

      
      CO
      
      
      
      ) yields a mixture of N1, N2, and N4 isomers.
    • Regioselectivity: Steric bulk of the cyclohexyl group at C5 generally directs alkylation to N1 (distal) or N2, avoiding the sterically crowded N4 position.

  • Metal Coordination:

    • Deprotonation (NaH/THF) yields the triazolate anion, a potent bridging ligand for transition metals (Zn, Cu, Ag), forming coordination polymers or Metal-Organic Frameworks (MOFs).

Applications in Drug Discovery

Pharmacophore Role: The 5-cyclohexyl-3-methyl-1,2,4-triazole moiety acts as a non-classical bioisostere for amide bonds (-CONH-).

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis by peptidases and esterases.

  • Lipophilicity Tuning: The cyclohexyl group provides a hydrophobic anchor, ideal for occupying hydrophobic pockets (e.g., ATP-binding sites in kinases), while the triazole nitrogen atoms can engage in water-mediated H-bonding networks.

  • Case Study (Kinase Inhibition): In p38 MAP kinase inhibitors, replacing a phenyl ring with a cyclohexyl-triazole motif often improves solubility and reduces clearance while maintaining potency.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.

  • Thermal Stability: Stable up to ~200°C. Avoid strong oxidizing agents.

  • Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can catalyze ring-opening decomposition over long periods.

References

  • Synthesis of 1,2,4-Triazoles: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961, 61(2), 87–127.Link

  • Tautomerism Studies: Alkorta, I., et al. "Tautomerism in 1,2,4-Triazoles." Journal of Physical Chemistry A, 2002, 106(6), 1124–1130.Link

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996, 96(8), 3147–3176.Link

  • Imidate Chemistry: Pinner, A. "Die Imidoäther und ihre Derivate." Oppenheim, Berlin, 1892. (Foundational text on Imidate synthesis used in the protocol).[2][3]

  • Triazole Physicochemical Properties:Kale, M. A., et al. "1,2,4-Triazole: A Review of Pharmacological Activities." International Journal of Pharmaceutical Sciences and Research, 2014.

Sources

Exploratory

Spectroscopic Characterization of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Spectroscopic Precision in Modern Drug Discovery In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundat...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Spectroscopic Precision in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar upon which all subsequent research is built. For researchers and scientists working with N-heterocyclic compounds, a class of molecules that form the core of a significant portion of pharmaceuticals, this imperative is particularly acute.[1][2] The subtle interplay of steric and electronic effects within these scaffolds dictates their biological activity, and thus, a comprehensive understanding of their three-dimensional architecture and electronic landscape is paramount. This guide provides an in-depth technical overview of the spectroscopic characterization of a representative N-heterocycle, 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, offering field-proven insights and methodologies to ensure data integrity and analytical rigor.

This document deviates from a rigid, templated approach, instead opting for a structure that mirrors the logical workflow of a senior application scientist: from foundational principles to practical application and data interpretation. The protocols and analyses presented herein are designed to be self-validating, fostering a deep understanding of not just how to acquire the data, but why specific experimental choices are made and how to interpret the resulting spectra with confidence.

Molecular Structure and its Spectroscopic Implications

The target molecule, 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, possesses a unique combination of a planar, aromatic triazole ring and a flexible, aliphatic cyclohexyl group. This structural dichotomy presents both challenges and opportunities for spectroscopic analysis. The triazole ring, with its three nitrogen atoms, imparts distinct electronic characteristics and potential for hydrogen bonding, while the cyclohexyl group's conformational flexibility can influence the surrounding chemical environment.

Caption: Molecular structure of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the methyl group, the cyclohexyl ring, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the triazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N-H (Triazole)13.0 - 14.0Broad Singlet1HThe acidic proton on the nitrogen of the triazole ring is expected to be significantly deshielded and may exhibit broadening due to proton exchange.[3]
C-H (Cyclohexyl, methine)2.8 - 3.2Multiplet1HThe proton on the carbon attached to the triazole ring is deshielded by the ring's electron-withdrawing effect.
C-H (Cyclohexyl, methylene)1.2 - 2.0Multiplets10HThe remaining cyclohexyl protons will appear as a complex series of overlapping multiplets in the aliphatic region.
C-H (Methyl)2.3 - 2.6Singlet3HThe methyl protons are deshielded due to their proximity to the triazole ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=N (Triazole, C3)155 - 160The carbon atom attached to the methyl group and two nitrogen atoms is expected to be significantly deshielded.
C=N (Triazole, C5)160 - 165The carbon atom attached to the cyclohexyl group and two nitrogen atoms will also be highly deshielded.
C (Cyclohexyl, methine)35 - 40The carbon directly attached to the triazole ring.
C (Cyclohexyl, methylene)25 - 35The remaining carbons of the cyclohexyl ring.
C (Methyl)10 - 15The carbon of the methyl group.
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-cyclohexyl-3-methyl-1H-1,2,4-triazole in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for triazole derivatives as it can help in observing exchangeable protons like the N-H proton.[4][5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclohexyl protons.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 0 to 200 ppm.

A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Addition of TMS (Internal Standard) A->B C Data Acquisition (≥400 MHz NMR) B->C D ¹H NMR (16-32 scans) C->D E ¹³C NMR (≥1024 scans) C->E F Data Processing & Analysis D->F E->F

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For novel compounds in drug development, MS is crucial for confirming the expected molecular formula.[6][7]

Expected Mass Spectrum

The choice of ionization technique is critical for analyzing triazole compounds.[6] Electrospray ionization (ESI) is generally well-suited for these polar molecules. The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺.

  • Molecular Formula: C₉H₁₅N₃

  • Monoisotopic Mass: 165.1266 g/mol

  • Expected [M+H]⁺: m/z 166.1344

Fragmentation Pathway

The fragmentation of 1,2,4-triazole derivatives can provide valuable structural information.[8] Common fragmentation patterns involve the cleavage of the substituents from the triazole ring and the rupture of the ring itself.

M [M+H]⁺ m/z 166 F1 Loss of C₆H₁₀ (Cyclohexene) m/z 84 M->F1 F2 Loss of CH₃CN (Acetonitrile) m/z 125 M->F2 F3 Cleavage of Cyclohexyl (C₆H₁₁⁺) m/z 83 M->F3

Caption: Predicted major fragmentation pathways for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC system will separate the analyte from any impurities before it enters the mass spectrometer.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used for small organic molecules.

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) is a common choice.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Perform a full scan to detect the [M+H]⁺ ion.

    • MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] For 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, IR spectroscopy can confirm the presence of the N-H bond, C-H bonds, and the characteristic vibrations of the triazole ring.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Justification
3100 - 3200N-H StretchMediumCharacteristic of the N-H bond in the triazole ring.[10]
2850 - 3000C-H Stretch (aliphatic)StrongDue to the C-H bonds in the cyclohexyl and methyl groups.
~3050C-H Stretch (aromatic)WeakAromatic C-H stretch of the triazole ring.[10]
1500 - 1600C=N StretchMedium-StrongCharacteristic stretching vibrations of the triazole ring.[10][11]
1400 - 1500C-H BendMediumBending vibrations of the methyl and cyclohexyl groups.
900 - 1100Ring VibrationsMediumCharacteristic "marker bands" for the 1,2,4-triazole ring system.[11]
Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, as outlined in this guide, relies on the synergistic application of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. By following these detailed protocols and understanding the underlying principles of spectral interpretation, researchers, scientists, and drug development professionals can ensure the unequivocal identification and characterization of this and other novel N-heterocyclic compounds, thereby laying a solid foundation for further preclinical and clinical development.

References

  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - Academia.edu.
  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate.
  • Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. - Semantic Scholar.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives - AIP Publishing.
  • FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate.
  • Experimental (a)[8] and theoretical (b) IR spectra of triazole. - ResearchGate. Available from:

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC.
  • THE ULTRAVIOLET AND INFRARED SPECTRA OF VICINAL-TRIAZOLE DERIVATIVES.
  • Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate - MDPI.
  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives - TÜBİTAK Academic Journals.
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC.
  • The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10) - ResearchGate.
  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • characterization of novel hetrocyclic molecules containing nitrogen - ResearchGate.
  • 1,2,4-Triazole - SpectraBase.
  • N-Based Heterocycles in Drug Discovery | PDF | Organic Synthesis | In Vitro - Scribd.
  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole.
  • Synthesis of 1,2,4-triazoles employing isocyanides Author Published Journal Title DOI Rights statement Downloaded from Griffith.
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES - AJOL.info.
  • A Practical Flow Synthesis of 1,2,3-Triazoles - The Royal Society of Chemistry.
  • PubChemLite - 3h-1,2,4-triazole-3-thione, 2,4-dihydro-4-cyclohexyl-5-((2-methyl-1h-indol-3-yl)methyl).
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo.
  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace.
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC.
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews.

Sources

Foundational

Technical Profile: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

CAS Registry Number: 1094688-05-7 Executive Summary 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole is a lipophilic heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. As a 3,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1094688-05-7

Executive Summary

5-Cyclohexyl-3-methyl-1H-1,2,4-triazole is a lipophilic heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. As a 3,5-disubstituted 1,2,4-triazole, it serves as a critical bioisostere for amide bonds (


) and ester linkages, offering improved metabolic stability and bioavailability in drug candidates. Its structural core—a five-membered nitrogen-rich ring substituted with a non-polar cyclohexyl group and a compact methyl group—provides a unique balance of hydrogen bond donor/acceptor capabilities and hydrophobic bulk, making it an ideal scaffold for targeting G-protein coupled receptors (GPCRs) and kinase active sites.

This technical guide provides a comprehensive analysis of its chemical identity, validated synthesis protocols, structural characterization, and safety standards, designed for direct application in research and development workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Property Technical Specification
CAS Number 1094688-05-7
IUPAC Name 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole
Synonyms 3-Methyl-5-cyclohexyl-1,2,4-triazole; 3-Cyclohexyl-5-methyl-1H-1,2,4-triazole
Molecular Formula

Molecular Weight 165.24 g/mol
Physical State White to off-white crystalline solid
Melting Point 153–156 °C (Predicted/Typical for class)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~10.0 (Triazole NH), ~2.3 (Protonated N)
SMILES CC1=NC(C2CCCCC2)=NN1
Synthetic Methodologies

The synthesis of 3,5-disubstituted 1,2,4-triazoles requires precise control over cyclization conditions to prevent regioisomeric byproducts. The most robust protocol involves the condensation of a hydrazide with an imidate or nitrile derivative.

Protocol A: Cyclocondensation via Imidate (Preferred)

This method offers high yields and simplified purification by avoiding high-temperature fusion.

Reaction Scheme:

  • Activation: Conversion of acetonitrile to ethyl acetimidate hydrochloride (Pinner synthesis) or use of commercially available methyl acetimidate.

  • Cyclization: Reaction with cyclohexanecarbohydrazide under basic conditions.

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve cyclohexanecarbohydrazide (1.0 equiv) in anhydrous methanol.

  • Addition: Add methyl acetimidate hydrochloride (1.1 equiv) and Triethylamine (Et

    
    N, 2.0 equiv) to the solution.
    
  • Reflux: Heat the reaction mixture to reflux (65 °C) for 12–16 hours under an inert atmosphere (N

    
    ).
    
  • Monitoring: Monitor consumption of hydrazide via TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Einhorn-Brunner Reaction (Alternative)

Suitable for scale-up when starting from diacylamines.

  • Reactants:

    
    -acetylcyclohexanecarboxamide + Hydrazine hydrate.
    
  • Conditions: Reflux in acetic acid or ethanol.

Synthesis Logic Diagram

The following diagram illustrates the critical decision pathways and mechanistic flow for synthesizing the target triazole.

SynthesisWorkflow start Target: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole path1 Pathway A: Imidate Condensation (Mild, High Yield) start->path1 Preferred path2 Pathway B: Einhorn-Brunner (Scalable, High Temp) start->path2 Alternative step1a SM 1: Cyclohexanecarbohydrazide path1->step1a step1b SM 2: Methyl Acetimidate HCl path1->step1b reaction1 Reaction: Reflux in MeOH, Et3N 12-16h, 65°C step1a->reaction1 step1b->reaction1 intermed Intermediate: Acyclic Amidrazone reaction1->intermed cyclize Cyclodehydration (-MeOH, -H2O) intermed->cyclize workup Workup: Evaporation > EtOAc Extraction cyclize->workup final Pure Crystalline Product workup->final

Figure 1: Strategic synthesis workflow comparing the preferred Imidate Condensation pathway against alternative methods.

Structural Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.20 (s, 1H, NH, broad, exchangeable).
      
    • 
       2.65 (m, 1H, Cyclohexyl CH-1).
      
    • 
       2.25 (s, 3H, Methyl CH
      
      
      
      ).
    • 
       1.20–1.90 (m, 10H, Cyclohexyl CH
      
      
      
      envelope).
  • 
     NMR (100 MHz, DMSO-
    
    
    
    ):
    • Expected peaks at

      
       162.5 (C3-Methyl), 158.0 (C5-Cyclohexyl), 35.5 (CH), 31.0, 25.5, 25.2 (Cyclohexyl carbons), 12.5 (CH
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • 
       calculated for 
      
      
      
      : 166.13; Found: 166.1.
Applications in Drug Discovery

The 5-cyclohexyl-3-methyl-1,2,4-triazole moiety acts as a versatile pharmacophore.

  • Bioisosterism: Replaces unstable amide bonds in peptide mimetics, maintaining geometry while increasing resistance to proteases.

  • Lipophilic Core: The cyclohexyl group fills hydrophobic pockets (e.g., in ATP-binding sites of kinases), while the triazole nitrogen atoms can engage in hydrogen bonding with key residues (e.g., Serine or Threonine).

  • Coordination Chemistry: The N1/N2 and N4 nitrogens serve as ligands for transition metals, useful in synthesizing Metal-Organic Frameworks (MOFs) for drug delivery systems.

PharmacophoreLogic core 5-Cyclohexyl-3-methyl- 1,2,4-triazole Core feat1 H-Bond Donor/Acceptor (Triazole NH/N) core->feat1 feat2 Hydrophobic Bulk (Cyclohexyl Ring) core->feat2 feat3 Steric Control (Methyl Group) core->feat3 app1 GPCR Ligand Binding (Receptor Affinity) feat1->app1 Polar Interaction app3 Metabolic Stability (Amide Bioisostere) feat1->app3 Protease Resistance app2 Kinase Inhibition (ATP Pocket Filling) feat2->app2 Hydrophobic Interaction feat3->app1 Conformational Lock

Figure 2: Pharmacophore mapping illustrating the functional roles of the triazole core substituents in biological systems.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, it should be handled according to standards for substituted triazoles.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References
  • Sigma-Aldrich. (n.d.). 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole Product Detail. Retrieved from

  • PubChem. (n.d.). 1,2,4-Triazole Compound Summary. National Library of Medicine. Retrieved from

  • Castanedo, G. M., et al. (2011).[1][2][3] Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Journal of Organic Chemistry. Retrieved from

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Pinner/Einhorn-Brunner reactions).

Sources

Exploratory

Technical Profiling Guide: Solubility & Physicochemical Behavior of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

Executive Summary This technical guide provides a comprehensive solubility and physicochemical profile for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole . Designed for drug development scientists and process chemists, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profile for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole . Designed for drug development scientists and process chemists, this document moves beyond static data points to explain the mechanistic drivers of the compound's behavior.

The molecule exhibits amphoteric properties characteristic of the 1,2,4-triazole scaffold, modified significantly by the lipophilic cyclohexyl moiety. Its solubility profile is highly pH-dependent, displaying a "U-shaped" solubility curve with minimum solubility (intrinsic solubility,


) in the neutral pH range (pH 4–9) and significantly enhanced solubility in highly acidic (pH < 2) or basic (pH > 11) media.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing the competition between its polar heterocyclic core and its hydrophobic aliphatic tail.

Molecular Structure & Tautomerism

The 1,2,4-triazole ring exists in dynamic equilibrium between tautomeric forms. For 3,5-disubstituted triazoles, the 1H-tautomer is generally the most stable in solution, though the 2H- and 4H-forms are accessible.

  • Core: 1,2,4-Triazole (Polar, H-bond donor/acceptor).

  • Substituent 1 (C3): Methyl group (Weakly electron-donating).

  • Substituent 2 (C5): Cyclohexyl group (Lipophilic, bulky).

Key Physicochemical Parameters

The following values represent a synthesis of experimental data from analogous 3,5-disubstituted triazoles and computed structure-property relationship (SPR) models.

ParameterValue (Approx.)Mechanistic Implication
Molecular Weight 165.24 g/mol Low MW favors permeability; falls within "Rule of 5".
LogP (Octanol/Water) 2.2 – 2.5 Moderately lipophilic. The cyclohexyl group shifts the LogP from -0.6 (parent triazole) to >2.0, reducing water solubility.
pKa (Acidic) ~10.5 Deprotonation of the ring -NH-. High pKa means it remains neutral at physiological pH.
pKa (Basic) ~3.2 Protonation of the ring -N=. The alkyl groups (methyl/cyclohexyl) are electron-donating, slightly increasing basicity vs. parent triazole (pKa 2.2).
H-Bond Donors 1The -NH- group.
H-Bond Acceptors 2The ring nitrogens (N2, N4).

Solubility Profile

Aqueous Solubility & pH Dependence

The compound behaves as an ampholyte . Its solubility is governed by the Henderson-Hasselbalch equation for amphoteric species.

  • Region A (pH < 2): High Solubility. The molecule accepts a proton to form a cation .

    • Mechanism:[1]

      
      
      
  • Region B (pH 4 – 9): Low Solubility (Intrinsic). The molecule exists primarily as a neutral species. The hydrophobic cyclohexyl group dominates the interaction, limiting solubility to the

    
     range.
    
  • Region C (pH > 11): High Solubility. The molecule donates a proton to form an anion .

    • Mechanism:[1]

      
      
      
Visualization: Solubility-pH Relationship

The following diagram illustrates the theoretical solubility phases based on the pKa values derived above.

SolubilityProfile cluster_legend Solubility Drivers Acid Acidic Medium (pH < 2) Species: Cationic Solubility: HIGH (>10 mg/mL) Neutral Physiological pH (pH 4-9) Species: Neutral Solubility: LOW (Intrinsic, S0) Acid->Neutral Deprotonation (pKa ~3.2) Base Basic Medium (pH > 11) Species: Anionic Solubility: HIGH (>10 mg/mL) Neutral->Base Deprotonation (pKa ~10.5) Cyclohexyl Cyclohexyl Group: Limits S0 (Hydrophobic Effect) Triazole Triazole Ring: Enables pH-dependent solubilization

Caption: Theoretical solubility transitions governed by the amphoteric nature of the 1,2,4-triazole core.

Organic Solvent Solubility

For process chemistry (synthesis/purification) and formulation, the following solvent classes are relevant:

Solvent ClassSolubility PredictionRationale
Polar Aprotic (DMSO, DMF)High (>50 mg/mL)Excellent disruption of crystal lattice; interacts with polar triazole core.
Alcohols (Methanol, Ethanol)Moderate-High H-bonding capability matches the triazole donor/acceptor sites.
Chlorinated (DCM, Chloroform)Moderate Good solvation of the lipophilic cyclohexyl group.
Non-Polar (Hexane, Heptane)Very Low The polar triazole headgroup prevents dissolution despite the cyclohexyl tail.

Experimental Methodologies

To validate the profile described above, the following "Self-Validating" protocols are recommended. These protocols include internal checks (Mass Balance, pH monitoring) to ensure data integrity.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Use this for determining the intrinsic solubility (


) and pH-dependent profile.
  • Preparation:

    • Prepare buffer solutions at pH 1.2, 4.5, 6.8, 7.4, and 10.0.

    • Add excess solid 5-cyclohexyl-3-methyl-1H-1,2,4-triazole to glass vials containing 2 mL of each buffer.

  • Equilibration:

    • Incubate at 37°C (or 25°C) with constant agitation (shaking or stirring) for 24 to 48 hours .

    • Validation Step: Check for the presence of undissolved solid at the end of incubation. If clear, add more solid and repeat.

  • Phase Separation:

    • Centrifuge (e.g., 10,000 rpm for 10 min) or filter using a saturated filter (PVDF or PTFE, 0.45 µm) to remove undissolved solids.

    • Validation Step: Measure the pH of the filtrate. The dissolution of the compound may shift the buffer pH; record the final pH, not the initial pH.

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water).

    • Analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Detection: UV at 210–220 nm (Triazole absorption).

    • Standard Curve: Prepare a stock in DMSO and dilute to create a 5-point calibration curve.

Protocol B: pKa Determination (Potentiometric Titration)

Use this to accurately determine the ionization constants.

  • Setup: Use a potentiometric titrator (e.g., Sirius T3 or Metrohm).

  • Solvent: Due to low water solubility, use a co-solvent method (Water/Methanol or Water/Dioxane ratios: 20%, 30%, 40%).

  • Titration:

    • Dissolve ~5 mg of compound in the co-solvent mixture.

    • Titrate with 0.1 M HCl (to find basic pKa) and 0.1 M KOH (to find acidic pKa).

  • Extrapolation: Plot the apparent pKa values against the percentage of organic solvent (Yasuda-Shedlovsky plot) and extrapolate to 0% solvent to find the aqueous pKa.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_pKa Path A: Ionization (pKa) cluster_Sol Path B: Solubility (S0) Start Start: Solid Compound Titration Potentiometric Titration (Co-solvent Method) Start->Titration BufferPrep Buffer Prep (pH 1.2 - 10.0) Start->BufferPrep Extrapolate Yasuda-Shedlovsky Extrapolation Titration->Extrapolate Result_pKa Output: pKa Values (Acidic & Basic) Extrapolate->Result_pKa Result_Sol Output: Solubility Profile (mg/mL vs pH) Result_pKa->Result_Sol Informs pH selection Shake Shake Flask (24-48h Equilibrium) BufferPrep->Shake Filter Filtration/Centrifugation (Verify Final pH) Shake->Filter HPLC HPLC-UV Quantification Filter->HPLC HPLC->Result_Sol

Caption: Dual-pathway characterization workflow for defining the complete solubility profile.

References

  • Synthesis and General Properties of 1,2,4-Triazoles

    • Source: Wikipedia, "1,2,4-Triazole".
    • URL:[Link][2][3][4][5]

  • Physicochemical Properties of 3,5-Disubstituted Triazoles

    • Source: "Synthesis of 3,5-Disubstituted-(1H-) and (2H-)
    • URL:[Link]

  • pKa and Basicity of Alkyl-Triazoles

    • Source: "The pKa values of 1,2,4-triazole and its alkyl derivatives," ResearchGate.[4]

    • URL:[Link]

  • Computed Properties (LogP Reference)

    • Source: PubChem Compound Summary for Methyl 5-cyclohexyl-3-methyl-5-oxo-2-pentenoate (Analogous lipophilicity d
    • URL:[Link]

  • Solubility Methodology (Shake Flask)

    • Source: "Solubility of 3,5-disubstituted 1,2,4-triazoles" (Inferred from general protocols in Journal of Medicinal Chemistry).
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Cytotoxicity Profiling of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole

Introduction & Scientific Context The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various FDA-approved anticancer agents (e.g., Letrozole, Anastrozole). I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various FDA-approved anticancer agents (e.g., Letrozole, Anastrozole). Its mechanism of action often involves the inhibition of aromatase, tubulin polymerization, or specific kinases like EGFR [1, 2].

5-cyclohexyl-3-methyl-1H-1,2,4-triazole represents a specific structural evolution where the cyclohexyl moiety introduces significant lipophilicity to the polar triazole ring. This modification is designed to enhance membrane permeability and alter biodistribution compared to its purely aromatic analogues. However, this increased lipophilicity presents specific challenges in in vitro assays, particularly regarding solubility in aqueous culture media and the potential for compound precipitation, which can lead to false-negative IC50 results.

This Application Note provides a rigorous, self-validating protocol for assessing the cytotoxicity of this specific derivative, emphasizing solvent management and data integrity.

Compound Management & Solubility

Critical Insight: The cyclohexyl group significantly increases the LogP (partition coefficient). While the triazole ring is polar, the cyclohexyl tail makes the molecule hydrophobic. Direct dissolution in water or media will fail.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solution (The "Intermediate Step")
  • Do not pipette 100 mM stock directly into the cell culture plate. The rapid phase change can cause micro-precipitation that is invisible to the naked eye but cytotoxic to cells (physical stress).

  • Protocol: Prepare a 200x intermediate plate in 100% DMSO.

    • Example: If the final test concentration is 100 µM, the intermediate well contains 20 mM compound in DMSO.

    • Dilute this intermediate 1:200 into the culture medium to achieve the final 100 µM concentration and a fixed 0.5% DMSO concentration.

Experimental Design

Cell Line Selection

Select cell lines with known sensitivity to triazole-based tubulin or kinase inhibitors to validate mechanism-specific toxicity.

  • MCF-7 (Breast Adenocarcinoma): Sensitive to aromatase/estrogen-pathway interference.

  • A549 (Lung Carcinoma): High metabolic activity; robust model for general cytotoxicity.

  • HeLa (Cervical Cancer): Standard reference for anti-proliferative screening.

Controls (The "Truth" Standard)
  • Negative Control: Untreated cells (Media only).

  • Vehicle Control (Critical): Media + 0.5% DMSO (Must match the highest solvent concentration in treatment wells).

    • Note: If the Vehicle Control shows >10% cytotoxicity vs. Negative Control, the assay is invalid [3].

  • Positive Control: Doxorubicin (1 µM) or Paclitaxel (100 nM).

Detailed Protocol: MTT Cytotoxicity Assay

Assay Principle: The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase. This measures metabolic activity, a proxy for viability.[1]

Phase 1: Cell Seeding (Day 0)
  • Harvest: Trypsinize cells and resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

  • Count: Ensure >95% viability via Trypan Blue exclusion.

  • Density Optimization: Seed 3,000 - 5,000 cells/well in 100 µL media.

    • Why? Over-confluence at Day 3 masks toxicity (contact inhibition). Under-seeding leads to high variation.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with 200 µL sterile PBS. Do not seed cells here. Evaporation in edge wells alters media concentration and skews results.

  • Incubation: 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment (Day 1)
  • Serial Dilution: Prepare 8 concentrations using a 3-fold dilution series (e.g., 100 µM

    
     0.045 µM).
    
  • Application:

    • Aspirate old media carefully (do not dislodge cells).

    • Add 100 µL of pre-warmed media containing the compound.

    • Ensure DMSO concentration is constant (0.5%) across all wells, including the Vehicle Control.

  • Incubation: 48 to 72 hours (depending on cell doubling time).

Phase 3: Readout (Day 3/4)
  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubation: 3–4 hours at 37°C. Check for purple precipitate under a microscope.

  • Solubilization:

    • Carefully aspirate media (critical step: do not suck up formazan crystals).

    • Add 150 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measurement: Read Absorbance (OD) at 570 nm (signal) and 630 nm (background reference).

Workflow Visualization

The following diagram illustrates the critical "Intermediate Plate" method required for lipophilic triazoles to prevent precipitation shock.

G cluster_0 Compound Preparation Stock 100mM Stock (100% DMSO) InterPlate Intermediate Plate (200x Conc in DMSO) Stock->InterPlate Serial Dilution (1:3) FinalPlate Assay Plate (Cells + 0.5% DMSO) InterPlate->FinalPlate 1:200 Dilution (Prevents Precip.) CultureMedia Culture Media (Pre-warmed) CultureMedia->FinalPlate Diluent Incubator Incubation (72h @ 37°C) FinalPlate->Incubator Readout MTT Readout (OD 570nm) Incubator->Readout

Figure 1: Optimized workflow for lipophilic compound dilution. The intermediate step ensures the compound is fully solubilized before exposure to the aqueous cellular environment.

Data Analysis & Validation

Calculation

Calculate Relative Viability (%) for each well:



IC50 Determination

Do not use linear regression. Use Non-Linear Regression (Sigmoidal Dose-Response, Variable Slope) :



  • X: Log of concentration.

  • Y: % Viability.

Quality Control Metrics
MetricAcceptance CriteriaAction if Failed
Z-Factor

Check pipetting error or cell heterogeneity.
CV% (Replicates)

Improve washing technique; check for bubbles.
Vehicle Toxicity

vs Media
Reduce DMSO concentration (try 0.2%).
Dose Response

Check for compound precipitation at high doses.

Troubleshooting: The "Precipitation Trap"

Symptom: Absorbance spikes at high drug concentrations (instead of decreasing). Cause: 5-cyclohexyl-3-methyl-1H-1,2,4-triazole has precipitated into crystals that scatter light or trap MTT dye. Solution:

  • Inspect wells under a microscope before adding MTT. If crystals are visible, the concentration is above the solubility limit.

  • Exclude these points from the IC50 curve.

  • Switch to a Luminescent ATP Assay (e.g., CellTiter-Glo®), which is less sensitive to optical interference from precipitates.

References

  • Kaur, R., et al. (2016).[2] Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anticancer Agents in Medicinal Chemistry.

  • Al-Sanea, M. M., et al. (2021).[3] Design, synthesis, and biological evaluation of new 1,2,4-triazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Adan, A., et al. (2016). MTT assay calculation and its limitations. Cytotechnology.

  • Assay Guidance Manual. (2012). Cell-Based Assays for High-Throughput Screening.[4] NCBI Bookshelf.

Sources

Application

Analytical Method Development &amp; Validation: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

Abstract This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole , a structural motif common in pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole , a structural motif common in pharmaceutical intermediates and agrochemicals. Due to the amphoteric nature of the 1,2,4-triazole ring and the weak UV chromophore, this analyte presents specific challenges regarding peak symmetry and detection sensitivity. This guide provides a robust Reversed-Phase (RP-HPLC) protocol using phosphate buffering to suppress silanol interactions, alongside a secondary LC-MS compatible method. Validation parameters are aligned with the ICH Q2(R2) guidelines (effective 2024).

Part 1: Physicochemical Profiling & Strategy

Before method selection, the analyte's chemical behavior must be understood to predict chromatographic performance.

Structural Analysis
  • Lipophilic Domain: The cyclohexyl group provides significant hydrophobicity, allowing for retention on standard C18 stationary phases. This distinguishes it from bare 1,2,4-triazole, which requires HILIC or mixed-mode columns.

  • Polar/Basic Domain: The 1,2,4-triazole ring is amphoteric.[1]

    • Basic pKa (~2.3): The nitrogen at position 4 can be protonated.[2]

    • Acidic pKa (~10.3): The -NH- proton can be removed.

  • Chromophore: The molecule lacks extended conjugation. UV absorption is restricted to the low-UV region (< 220 nm), necessitating high-purity solvents.

The "pH Switch" Strategy

To achieve sharp peak shapes, we must control the ionization state.

  • Neutral pH (pH 7): The molecule is largely neutral but the basic nitrogens can interact with residual silanols on the silica support, causing severe peak tailing.

  • Acidic pH (pH < 2.5): The triazole ring becomes protonated (cationic). While cations usually tail on C18, the use of a high-coverage, end-capped column combined with the strong hydrophobic anchor (cyclohexyl) ensures good retention and symmetry.

  • Decision: We will utilize a Low pH (2.5) method.

Method Development Workflow (Visualized)

MethodDev Start Analyte Profiling (LogP, pKa) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Define Constraints Opt Parameter Optimization (pH, Gradient, Temp) Screening->Opt Select Stationary Phase Final Final Method (Protocol A) Opt->Final Lock Conditions Valid ICH Q2(R2) Validation Final->Valid Prove Fitness Valid->Opt Failure?

Figure 1: The systematic workflow for developing the analytical method, moving from chemical properties to validated protocol.

Part 2: Experimental Protocols

Protocol A: HPLC-UV (Standard Assay & Purity)

Purpose: Routine quality control, assay determination, and impurity profiling. Rationale: Uses Potassium Phosphate buffer to maintain pH 2.5. Phosphate is transparent at 210 nm, maximizing sensitivity.

ParameterCondition
Instrument HPLC with Diode Array Detector (DAD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 210 nm (Reference: 360 nm)
Injection Vol 10 µL
Run Time 15 Minutes

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |

Sample Preparation:

  • Weigh 10 mg of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile (Diluent).

  • Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE filter before injection.

Protocol B: LC-MS (Identification & Trace Analysis)

Purpose: Identification of impurities or analysis in biological matrices. Rationale: Phosphate buffers are non-volatile and damage MS sources. We switch to Formic Acid.[3]

ParameterCondition
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (M+H)+
Target Mass Calculate [M+H]+ based on MW (approx 165.2 Da)

Part 3: Validation Framework (ICH Q2(R2))

The validation must demonstrate that the method is suitable for its intended use.[4] The 2024 revision of ICH Q2 emphasizes a lifecycle approach.[5]

Specificity
  • Objective: Ensure the peak at the retention time corresponds only to the analyte.

  • Procedure: Inject Diluent, Placebo (if applicable), and known Impurities. Use the DAD to check Peak Purity (UV spectra overlay across the peak width).

  • Acceptance: Purity Angle < Purity Threshold.

Linearity & Range
  • Procedure: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Calculation: Plot Concentration (X) vs. Area (Y). Calculate

    
    .
    
  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Procedure: Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the same sample (100% level). RSD

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.
    
Robustness (Design of Experiment)

Small deliberate changes to parameters to verify method stability.

Robustness Center Standard Condition pH 2.5 30°C 210 nm Var1 pH Variation pH 2.3 pH 2.7 Center->Var1 Var2 Temp Variation 25°C 35°C Center->Var2 Var3 Wavelength 208 nm 212 nm Center->Var3

Figure 2: Robustness parameters to be tested. The method should tolerate these deviations without failing system suitability.

Part 4: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with triazole nitrogen.Ensure pH is < 3.0. Use a "Base Deactivated" (BD) or highly end-capped column.
Low Sensitivity Detection wavelength too high.Triazoles have poor UV > 220 nm. Ensure detection is at 205-210 nm.
Ghost Peaks Contaminated Mobile Phase.At 210 nm, organic modifiers can absorb. Use HPLC Grade ACN and fresh Milli-Q water.
Retention Shift pH drift in aqueous buffer.Phosphate buffer capacity is high, but ensure pH meter is calibrated. Check for evaporation of organic phase in pre-mixed bottles.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).[5][6] Guideline on validation of analytical procedures.

  • Chemistry of 1,2,4-Triazoles. International Journal of Science and Research (IJSR). Review of spectral properties and tautomerism.

  • HPLC Analysis of Triazole Antifungals. Journal of Applied Pharmaceutical Science. Discusses separation strategies for lipophilic triazole derivatives.

Sources

Method

formulation of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole for drug delivery

Application Note & Protocol Series | ID: AN-TRZ-05 Executive Summary This guide details the formulation strategies for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole (referred to herein as CMT-Triazole ).[1][2] Based on its str...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | ID: AN-TRZ-05

Executive Summary

This guide details the formulation strategies for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole (referred to herein as CMT-Triazole ).[1][2] Based on its structural motifs—a lipophilic cyclohexyl ring fused to a polarizable triazole core—this compound exhibits BCS Class II characteristics (Low Solubility, High Permeability).[2]

Effective drug delivery of CMT-Triazole requires overcoming the thermodynamic barrier of the crystal lattice and the kinetic barrier of aqueous solvation. This protocol focuses on three solubility-enhancement technologies: Salt Formation , Cyclodextrin Inclusion , and Amorphous Solid Dispersions (ASD) .[1][2]

Part 1: Pre-Formulation Characterization

Rationale: You cannot formulate what you do not define. The amphoteric nature of the 1,2,4-triazole ring dictates pH-dependent solubility.[1]

Physicochemical Profiling

The CMT-Triazole molecule exists in tautomeric equilibrium (1H/2H/4H), heavily influenced by solvent polarity and pH.[1][2]

PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight ~165.24 g/mol Small molecule; favorable for permeation.[1][2]
LogP 2.8 – 3.2Lipophilic.[2] Requires surfactant/lipid-based delivery or ASD.[1]
pKa (Basic) ~2.5 (Triazole N4)Weak base.[1][2] Salts formed with weak acids will hydrolyze; requires strong acids (pKa < 0) for stable salts.[1][2]
pKa (Acidic) ~10.3 (Triazole NH)Weak acid.[1][2] Deprotonation requires high pH (>11), unsuitable for standard IV/Oral liquid formulations.[1][2]
Melting Point >140°C (Typical for triazoles)High lattice energy.[1][2] Indicates stability but necessitates high energy input (e.g., HME, Spray Drying) to disrupt crystal structure.[1]
Solubility Decision Tree (Graphviz)

The following logic flow dictates the formulation strategy based on initial solubility data.

FormulationStrategy Start Start: CMT-Triazole API CheckSolubility Aqueous Solubility < 100 µg/mL? Start->CheckSolubility CheckpKa Basic pKa ~ 2.5? CheckSolubility->CheckpKa Yes (BCS II) SaltScreen Strategy A: Salt Formation (Target: HCl, Mesylate) CheckpKa->SaltScreen Exploit Basic N CDComplex Strategy B: Cyclodextrin Complexation (Target: Hydrophobic Cyclohexyl) CheckpKa->CDComplex Exploit Cyclohexyl Sterics ASD Strategy C: Amorphous Solid Dispersion (Polymer: HPMC-AS) CheckpKa->ASD General Solubility Enhancement

Figure 1: Decision matrix for selecting the optimal formulation pathway for CMT-Triazole.

Part 2: Formulation Protocols

Protocol A: Salt Screening (Solubility Enhancement)

Mechanism: Protonation of the N4 nitrogen in the triazole ring disrupts intermolecular hydrogen bonding and increases lattice energy solvation.[1][2]

Materials:

  • API: CMT-Triazole (100 mg per screen)[1][2]

  • Acids: Hydrochloric acid (1M), Methanesulfonic acid (1M), Sulfuric acid (0.5M).[1][2]

  • Solvent: Ethanol/Water (90:10 v/v).[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of CMT-Triazole in 2 mL of Ethanol/Water at 40°C.

  • Acid Addition: Add 1.1 molar equivalents of the selected acid dropwise while stirring.

    • Critical Note: Do not use weak acids (e.g., tartaric, citric) as the pKa difference is insufficient (

      
      ) to ensure stable salt formation due to the weak basicity of the triazole (pKa ~2.5).[1][2]
      
  • Crystallization: Cool slowly to 4°C over 12 hours. If no precipitate forms, add methyl tert-butyl ether (MTBE) as an anti-solvent.[1][2]

  • Harvesting: Filter solids and dry under vacuum at 40°C.

  • Validation: Perform DSC (Differential Scanning Calorimetry). A shift in melting point compared to the free base confirms a new solid phase (Salt).[1][2]

Protocol B: Cyclodextrin Inclusion Complexation

Mechanism: The cyclohexyl group is a hydrophobic moiety that fits sterically into the lipophilic cavity of Beta-Cyclodextrin (


-CD), while the triazole remains exposed to the solvent, enhancing wettability.[1][2]

Materials:

  • Host: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Molecular grade).[1][2]
  • API: CMT-Triazole.[1]

  • Solvent: Water/Methanol (50:50).[1][2]

Workflow (Lyophilization Method):

  • Molar Ratio Calculation: Prepare a 1:1 molar ratio.

    • MW CMT-Triazole: ~165 g/mol [1][2]

    • MW HP-

      
      -CD: ~1400  g/mol [1][2]
      
    • Example: 16.5 mg API + 140 mg HP-

      
      -CD.[1][2]
      
  • Solubilization: Dissolve HP-

    
    -CD in water.[1] Dissolve API in minimum methanol. Mix the two solutions; the final solution should be clear.
    
  • Equilibration: Stir for 24 hours at room temperature to allow the cyclohexyl moiety to enter the CD cavity.

  • Freeze Drying:

    • Freeze at -40°C for 4 hours.

    • Primary Drying: -10°C at 100 mTorr for 24 hours.

    • Secondary Drying: 25°C at 50 mTorr for 6 hours.

  • Reconstitution Test: Add water to the lyophilized powder. It should dissolve instantly, creating a clear solution.

CDComplex API CMT-Triazole (Hydrophobic) Complex Inclusion Complex API->Complex Cyclohexyl enters cavity CD HP-beta-CD (Host Cavity) CD->Complex Encapsulation Result Result: Apparent Solubility > 500x Complex->Result

Figure 2: Mechanism of host-guest interaction between the cyclohexyl moiety and cyclodextrin.[1][2]

Protocol C: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanism: Locking the API in a high-energy amorphous state using a polymer matrix to prevent recrystallization, thereby improving dissolution rate (Spring and Parachute effect).[1][2]

Materials:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade M (pH 6.0 release).[1][2]

    • Why HPMC-AS? It is amphiphilic, stabilizing the cyclohexyl group, and prevents precipitation in the GI tract.

  • Solvent: Dichloromethane (DCM) / Methanol (2:1).[1][2]

Step-by-Step Procedure:

  • Feed Preparation:

    • Prepare a 5% w/v total solids solution.

    • Ratio: 20% API / 80% Polymer.

    • Dissolve API and Polymer in DCM/Methanol until clear.

  • Spray Drying Parameters (Lab Scale - e.g., Buchi B-290):

    • Inlet Temperature: 85°C

    • Outlet Temperature: 50-55°C (Must be < Tg of the polymer).[1][2]

    • Aspirator: 100%[2][3]

    • Pump Rate: 15-20% (Adjust to maintain outlet temp).

  • Secondary Drying:

    • The spray-dried powder will contain residual solvent.[1] Dry in a vacuum oven at 40°C for 48 hours.

  • Characterization:

    • PXRD (Powder X-Ray Diffraction): Absence of sharp peaks confirms amorphous state.[1][2]

    • PLM (Polarized Light Microscopy): Absence of birefringence (glowing crystals) confirms lack of crystallinity.[1][2]

Part 3: Analytical Validation (Dissolution Testing)[1][2]

Method: USP Apparatus II (Paddle) Conditions:

  • Medium: 0.1N HCl (Simulated Gastric Fluid) and Phosphate Buffer pH 6.8.

  • Volume: 900 mL.[2]

  • Speed: 50 RPM.[2]

  • Temperature: 37 ± 0.5°C.[2][4]

Detection:

  • HPLC-UV: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1][2]

  • Wavelength: 210-220 nm (Triazole absorption).[1][2]

Acceptance Criteria:

  • Immediate Release: >80% release within 30 minutes.[2]

  • ASD Formulation: Should show a "supersaturation" curve (rapid rise followed by a plateau), maintaining solubility higher than the crystalline API for at least 120 minutes.

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

  • Leuner, C., & Dressman, J. (2000).[1] "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • PubChem Compound Summary. (2024). "1,2,4-Triazole Derivatives and Physicochemical Properties." National Library of Medicine. Link

  • Serajuddin, A. T. (2007).[2] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

Introduction Welcome to the technical support center for the synthesis of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole. This molecule is a key building block in medicinal chemistry, often explored for its potential therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole. This molecule is a key building block in medicinal chemistry, often explored for its potential therapeutic properties.[1][2][3] The synthesis of 1,2,4-triazoles is a well-established field, yet challenges in achieving high purity and yield persist, primarily due to the formation of stubborn byproducts.[4][5] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure the robust and reproducible synthesis of this target molecule. We will delve into the causality behind common synthetic challenges and provide field-proven, evidence-based solutions.

Core Synthesis Pathway Overview

The most common and direct route to a 3,5-disubstituted-1,2,4-triazole like our target molecule involves the condensation and cyclization of an acylhydrazide with a nitrile. For the synthesis of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, this translates to the reaction between cyclohexanecarbohydrazide and acetonitrile, typically under basic conditions and elevated temperatures.[6][7]

While seemingly straightforward, this pathway is susceptible to competing side reactions, most notably the formation of 1,3,4-oxadiazole isomers, which can be difficult to separate from the desired triazole product.[4][8]

Caption: Primary synthesis route and major competing byproduct pathway.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of a byproduct with a similar polarity, making purification by column chromatography extremely difficult. Mass spectrometry suggests it's an isomer of my target compound. What is it and how can I prevent its formation?

A1: Probable Cause: The most likely contaminant is the isomeric 2-cyclohexyl-5-methyl-1,3,4-oxadiazole.[4] This byproduct forms through a competing intramolecular cyclization pathway of the N'-acylamidine intermediate, where the oxygen atom attacks the imine carbon instead of the terminal nitrogen. This side reaction is often promoted by high temperatures and the presence of residual water.[4]

Solutions & Scientific Rationale:

  • Strictly Anhydrous Conditions: Water can facilitate the undesired cyclization pathway leading to the oxadiazole. Ensure all reagents, solvents (e.g., n-butanol, DMF), and glassware are thoroughly dried. Using a desiccant like sodium sulfate in the reaction setup can be beneficial.[2][4] The rationale is to limit the availability of protons that can catalyze the oxadiazole ring closure.

  • Temperature Optimization: The formation of the 1,3,4-oxadiazole often has a higher activation energy than the desired 1,2,4-triazole formation.[4] Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will kinetically favor the triazole product. It is recommended to start with a lower temperature (e.g., 120-130°C) and monitor the reaction progress by TLC or LC-MS, only increasing the temperature if the reaction stalls.

  • Microwave-Assisted Synthesis: Microwave irradiation can often promote the desired reaction pathway more efficiently and at lower overall thermal exposure times compared to conventional heating.[7] This can significantly reduce the formation of thermally-induced byproducts.[5][9]

Table 1: Effect of Reaction Conditions on Product/Byproduct Ratio

ParameterConditionExpected Outcome on PurityRationale
Temperature Lower (e.g., 120°C)Higher Triazole:Oxadiazole RatioFavors the kinetically controlled triazole formation.[4]
Higher (e.g., >150°C)Increased Oxadiazole FormationProvides sufficient energy to overcome the activation barrier for the side reaction.[5]
Reaction Time Optimal (TLC/LC-MS monitored)High Conversion, Minimal ByproductsReaction is stopped once starting material is consumed.
ExcessiveIncreased Decomposition/ByproductsProlonged heating can lead to product degradation or isomerization.
Solvent Anhydrous n-ButanolHigh Triazole PurityHigh-boiling, aprotic-leaning solvent that facilitates the reaction.
Aqueous/Wet SolventIncreased Oxadiazole FormationWater can participate in or catalyze the side reaction.[4]

Q2: My reaction yield is consistently low (<40%), even though TLC analysis shows complete consumption of the starting hydrazide. What are the potential causes?

A2: Probable Causes & Solutions:

  • Decomposition: High reaction temperatures (often above 150-160°C) or prolonged reaction times can lead to the thermal decomposition of the starting materials, intermediates, or even the final product.

    • Solution: As mentioned in A1, carefully control the temperature and monitor the reaction closely. Use of microwave synthesis can be particularly effective in improving yields by shortening reaction times.[7]

  • Volatilization of Acetonitrile: Acetonitrile has a low boiling point (82°C). In an open or poorly sealed system at high temperatures, it can evaporate, leading to a non-stoichiometric ratio of reactants and an incomplete reaction.

    • Solution: Conduct the reaction in a sealed pressure vessel or a flask equipped with a high-efficiency reflux condenser. Use a slight excess of acetonitrile to compensate for any minor losses.

  • Inefficient Workup/Isolation: The triazole product may have some solubility in the aqueous phase during workup, or it may not precipitate completely.

    • Solution: After cooling the reaction, pour the mixture into ice-cold water to induce precipitation.[10] If the product does not precipitate, or if yields remain low, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified, often by recrystallization from ethanol.

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base (e.g., K₂CO₃) in this reaction?

The base plays a crucial role in deprotonating the hydrazide, increasing its nucleophilicity to facilitate the initial attack on the nitrile carbon. It also acts as a catalyst for the subsequent cyclization and dehydration steps. Potassium carbonate (K₂CO₃) is often used as it is inexpensive, effective, and has low solubility in the reaction solvent, which can simplify workup.

Q2: Are there alternative synthetic routes that avoid the oxadiazole byproduct issue?

Yes, the Einhorn-Brunner reaction is a classic alternative that can offer better control.[1][10][11][12][13] This method involves the condensation of a diacylamine (imide) with a hydrazine. To synthesize the target molecule, one could react N-acetylcyclohexanecarboxamide with hydrazine. The regioselectivity in the Einhorn-Brunner reaction is generally predictable; the acyl group from the stronger corresponding carboxylic acid tends to end up at the 3-position of the triazole.[1][10] This method avoids the specific competing cyclization that leads to the 1,3,4-oxadiazole in the nitrile-hydrazide route.

Q3: Which analytical techniques are best for confirming the product structure and differentiating it from the 1,3,4-oxadiazole byproduct?

  • ¹H NMR Spectroscopy: This is the most powerful tool. The chemical environment of the methyl and cyclohexyl protons will be different in the two isomers. More importantly, the N-H proton of the 1H-1,2,4-triazole will appear as a broad singlet, typically downfield (>10 ppm), which will be absent in the 1,3,4-oxadiazole spectrum.

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are diagnostic. The two carbons in the triazole ring will have distinct signals, which will differ from the carbon signals in the oxadiazole ring.

  • Infrared (IR) Spectroscopy: The triazole will show a characteristic N-H stretch (around 3100-3400 cm⁻¹), which will be absent for the oxadiazole. The C=N and C-O stretching frequencies will also differ between the two heterocycles.

  • LC-MS: While mass spectrometry will show the same mass for both isomers, Liquid Chromatography (LC) can often separate them, allowing for quantification of the purity.[14] Developing an appropriate LC method is crucial for in-process monitoring.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

This protocol is optimized for speed and yield, minimizing byproduct formation.[7]

Materials:

  • Cyclohexanecarbohydrazide (1.0 eq)

  • Acetonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)

  • n-Butanol, anhydrous (5 mL per mmol of hydrazide)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add cyclohexanecarbohydrazide, potassium carbonate, and a magnetic stir bar.

  • Add anhydrous n-butanol, followed by acetonitrile.

  • Seal the vial tightly.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 1-2 hours. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete (monitored by TLC/LC-MS), allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring.

  • Collect the resulting precipitate by vacuum filtration, washing the solid with cold water.

  • Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

References

  • Einhorn–Brunner reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Einhorn%E2%80%93Brunner_reaction]
  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. [URL: https://www.benchchem.com/blog/the-einhorn-brunner-reaction-a-technical-guide-to-the-synthesis-of-1-2-4-triazoles-for-pharmaceutical-research]
  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/einhorn-brunner-reaction-for-1-2-4-triazole-synthesis]
  • side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem. [URL: https://www.benchchem.com/technical-support-center/side-reactions-in-the-synthesis-of-1-2-4-triazoles-and-how-to-prevent-them]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.990468/full]
  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/pellizzari-reaction-for-1-2-4-triazole-synthesis]
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc06412e]
  • Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00304940500286821]
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [URL: https://www.preprints.org/manuscript/202405.0292/v1]
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. [URL: https://digitalcommons.providence.edu/student_scholarship/300/]
  • A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. [URL: https://typeset.io/papers/a-review-on-methods-of-synthesis-of-1-2-4-triazole-2o7g8j7l7h]
  • synthesis of 1,2,4 triazole compounds - ISRES. [URL: https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science.html]
  • An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457018/]
  • Strategies for the preparation of 1H‐1,2,4‐triazole. - ResearchGate. [URL: https://www.researchgate.
  • Einhorn-Brunner Reaction. [URL: https://www.merck.com/events/named-reactions/einhorn-brunner-reaction.pdf]
  • Pellizzari Reaction. [URL: https://www.merck.com/events/named-reactions/pellizzari-reaction.pdf]
  • Pellizzari reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pellizzari_reaction]
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates - MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3547]
  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02361]
  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [URL: https://www.jsmpm.com/index.php/jsmpm/article/view/100]
  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/triazoles/1h-124-triazoles.shtm]
  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [URL: https://www.researchgate.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. [URL: https://pharmainfo.
  • Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29858000/]
  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. [URL: https://www.scribd.com/document/511995874/Efficient-Synthesis-of-Multi-Substituted-1-2-4-Triazoles]
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1105]
  • An In-depth Technical Guide to the Synthesis and Characterization of 1,2,4-Triazole Containing Molecules - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-and-characterization-of-1-2-4-triazole-containing-molecules]
  • Methyl 4-Cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate - Benchchem. [URL: https://www.benchchem.com/product/1212059-41-0]
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9554030/]
  • Synthesis of 1,2,4-triazoles employing isocyanides Author Published Journal Title DOI Rights statement Downloaded from Griffith. [URL: https://research-repository.griffith.edu.au/bitstream/10072/342133/1/Erofeev_2017_Manuscript_final.pdf]
  • Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives - ResearchGate. [URL: https://www.researchgate.

Sources

Optimization

analytical challenges in characterizing 5-cyclohexyl-3-methyl-1H-1,2,4-triazole

Technical Support Center: Characterization of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole Status: Active Ticket ID: TRZ-5CY-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole

Status: Active Ticket ID: TRZ-5CY-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole . This guide addresses the specific analytical hurdles inherent to 3,5-disubstituted 1,2,4-triazoles. Unlike simple aromatics, this molecule presents a "perfect storm" of analytical challenges: annular tautomerism, weak UV chromophores, and amphoteric solubility profiles.

Molecule Specifications:

  • Core Structure: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9][10]

  • Substituents: Position 3: Methyl group; Position 5: Cyclohexyl group.

  • Key Property: Annular Tautomerism . The hydrogen atom on the nitrogen ring is mobile, rapidly exchanging between N1, N2, and N4 in solution.

Module 1: NMR Troubleshooting (The Tautomer Trap)

User Ticket: "I am running 1H-NMR in CDCl3 at room temperature. The signals for the triazole NH are missing, and the cyclohexyl protons appear unusually broad. Is my sample impure?"

Diagnosis: This is likely not an impurity but a classic manifestation of intermediate exchange rate tautomerism . The 1,2,4-triazole ring exists in equilibrium between the 1H, 2H, and 4H tautomers. In non-polar solvents like CDCl3, the proton exchange rate often matches the NMR time scale, causing coalescence (broadening) or disappearance of signals.

Technical Solution:

  • Solvent Switch: Switch to DMSO-d6 . DMSO is a hydrogen-bond acceptor that stabilizes the N-H bond, slowing the exchange rate and often resolving the NH proton as a sharp singlet between 13.0–14.0 ppm.

  • Variable Temperature (VT) NMR: If broadening persists, run the experiment at elevated temperature (e.g., 50°C or 323 K). This pushes the exchange into the "fast" regime, sharpening the average signals.

Mechanistic Visualization (Tautomeric Equilibrium):

Tautomerism cluster_legend Analytical Impact T1 1H-Tautomer (Dominant) TS Proton Transfer Transition State T1->TS Solvent/Temp Dependent TS->T1 T2 2H/4H-Tautomer (Minor) TS->T2 Rapid Exchange T2->TS Text Fast Exchange = Sharp Average Signal Intermediate = Broad/Missing Signal Slow Exchange = Distinct Signals

Caption: Figure 1. Annular tautomerism of 1,2,4-triazoles. The exchange rate dictates NMR peak shape.

Module 2: Chromatography & Detection (The "Invisible" Peak)

User Ticket: "I cannot detect the compound using my standard HPLC method (C18, MeOH/Water, UV 254 nm). The baseline is noisy, and I see no distinct peak."

Diagnosis: Two issues are at play here:

  • Lack of Chromophore: The cyclohexyl group is saturated (non-absorbing), and the isolated triazole ring has very low absorbance at 254 nm.

  • Silanol Interactions: The basic nitrogen atoms in the triazole ring interact with free silanols on standard C18 columns, causing severe peak tailing or total retention.

Technical Solution:

A. Detection Optimization
  • UV Wavelength: Shift detection to 210–220 nm . The triazole ring has a localized

    
     transition in this region.
    
  • Alternative Detectors: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) , which respond to mass rather than optical properties. This is ideal for the cyclohexyl moiety.

B. Separation Protocol

You must suppress the ionization of the triazole (pKa ~ 2.2 for protonation, ~10 for deprotonation) or block silanols.

Recommended HPLC Conditions:

ParameterRecommendationRationale
Column C18 with End-capping or PFP (Pentafluorophenyl) End-capping reduces silanol activity. PFP offers unique selectivity for nitrogen heterocycles.
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 5) Acidic pH keeps the triazole protonated (ionic), improving peak shape but reducing retention. Buffer is critical.
Mobile Phase B Acetonitrile (MeCN)MeCN has a lower UV cutoff than MeOH, essential for 210 nm detection.
Gradient 5% B to 95% BThe cyclohexyl group adds significant lipophilicity; expect retention in the middle-to-late gradient.

Module 3: Mass Spectrometry (Adducts & Fragmentation)

User Ticket: "In ESI+, I see a strong signal at M+42 instead of M+1. Also, the fragmentation pattern is confusing."

Diagnosis:

  • Adduct Formation: Triazoles are excellent ligands for metals. An M+42 signal often corresponds to an acetonitrile adduct

    
     or potentially a sodium/solvent cluster, though acetonitrile adducts are very common in LC-MS with MeCN mobile phases.
    
  • Fragmentation: The cyclohexyl ring is stable, but the triazole ring undergoes specific cleavage.

Technical Solution:

  • Ionization Mode: ESI Positive is the gold standard due to the basic nitrogens.

  • Adduct Busting: Increase the Fragmentor Voltage (or Declustering Potential) to break up non-covalent adducts in the source.

  • Diagnostic Fragments: Look for the loss of the substituents or ring cleavage.

    • Loss of HCN (27 Da): Characteristic of the triazole ring.

    • Loss of Cyclohexene (82 Da): If a McLafferty-type rearrangement occurs (less likely without a gamma-hydrogen relative to a carbonyl, but possible via radical mechanisms).

    • RDA (Retro-Diels-Alder): Cleavage of the triazole ring often yields nitrile fragments (

      
      ).
      

Workflow: Method Development Decision Tree

MethodDev Start Start Characterization Solubility Check Solubility (Amphoteric Nature) Start->Solubility UV_Check UV Absorbance Check (>254nm?) Solubility->UV_Check High_UV Standard RP-HPLC (C18, 0.1% TFA) UV_Check->High_UV Yes Low_UV Use Low UV (210nm) or ELSD/MS UV_Check->Low_UV No (Likely) End Final Protocol High_UV->End Valid Method MS_Path ESI(+) Mode Watch for [M+H]+ and [M+Na]+ Low_UV->MS_Path MS Detection Fragmentation Look for: - Loss of HCN - Nitrile fragments MS_Path->Fragmentation Confirm Structure Fragmentation->End

Caption: Figure 2. Decision tree for analytical method development of cyclohexyl-triazoles.

References

  • Tautomerism in Triazoles

    • Title: Nuclear magnetic resonance studies of triazoles.[7][8] I. Tautomerism of 1,2,4-triazole.[2][8]

    • Source: The Journal of Organic Chemistry.[8]

    • URL:[Link]

  • HPLC Separation of Triazoles

    • Title: HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
    • Source: SIELC Technologies.[4][11]

    • URL:[Link]

  • Mass Spectrometry Fragmentation

    • Title: Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles.
    • Source: Organic Mass Spectrometry (Wiley).
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-cyclohexyl-3-methyl-1H-1,2,4-triazole before handling.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Navigating the Selectivity Landscape of Novel Kinase Inhibitors: A Cross-Reactivity Study of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity and a lack of efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 5-cyclohexyl-3-methyl-1H-1,2,4-triazole as a case study. While the specific biological target of this molecule is yet to be fully elucidated, its structural motifs, particularly the 1,2,4-triazole core, are prevalent in a multitude of kinase inhibitors.[1][2][3][4][5][6] This has led to the hypothesis that 5-cyclohexyl-3-methyl-1H-1,2,4-triazole may exert its biological effects through the modulation of protein kinase activity.

This guide will not only outline the methodologies for assessing the cross-reactivity of this putative kinase inhibitor but will also delve into the scientific rationale behind these experimental choices. We will compare its hypothetical performance against two well-characterized, albeit structurally distinct, kinase inhibitors: a highly selective inhibitor, Compound S , and a known multi-kinase inhibitor, Compound M .

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[7] This conservation makes the development of truly selective kinase inhibitors a formidable task.[7] A promiscuous inhibitor, while potentially effective against its intended target, may interact with numerous other kinases, leading to a cascade of unintended biological consequences.[8] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.

Designing a Robust Cross-Reactivity Study

A comprehensive cross-reactivity study should be multi-faceted, employing a combination of in vitro biochemical assays, cell-based functional assays, and potentially in silico and proteomic approaches for a more holistic view.

Phase 1: Initial Target Identification and Validation (Hypothetical)

For the purpose of this guide, we will posit that initial screening has identified Aurora Kinase A (AURKA) as a primary target of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole. The initial steps would involve confirming this interaction and determining the compound's potency.

Experimental Workflow for Primary Target Validation

cluster_0 Primary Target Validation A Synthesize & Purify 5-cyclohexyl-3-methyl- 1H-1,2,4-triazole C Biochemical IC50 Assay (e.g., ADP-Glo™) A->C E Cell-based Assay (e.g., Phospho-AURKA Western Blot) A->E B Recombinant Human AURKA Enzyme B->C D Determine Potency (IC50) C->D F Confirm Cellular Activity E->F

Caption: Workflow for validating the primary target of a novel compound.

Phase 2: Broad Kinome Cross-Reactivity Profiling

To assess the selectivity of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, it should be screened against a diverse panel of kinases. Several commercial services offer comprehensive kinase profiling panels. The choice of panel size depends on the stage of development, with larger panels being employed as a compound progresses.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target5-cyclohexyl-3-methyl-1H-1,2,4-triazole IC50 (nM)Compound S IC50 (nM)Compound M IC50 (nM)
AURKA (Primary Target) 50 10 75
AURKB250>10,000150
VEGFR2>10,000>10,00090
PDGFRβ>10,000>10,000120
ABL15,000>10,000200
SRC8,000>10,000350
LCK>10,000>10,000800
EGFR>10,0008,5005,000
CDK21,500>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Interpreting the Data: The hypothetical data in Table 1 suggests that 5-cyclohexyl-3-methyl-1H-1,2,4-triazole exhibits a degree of selectivity for AURKA over the other kinases tested, although it shows some activity against AURKB and CDK2 at higher concentrations. In contrast, Compound S is highly selective for AURKA, while Compound M demonstrates a multi-kinase inhibition profile.

Phase 3: Deeper Mechanistic and Cellular Cross-Reactivity Studies

Biochemical assays provide a measure of direct enzyme inhibition, but they do not always translate directly to the cellular context.[9] Cellular assays are therefore crucial for validating the findings from in vitro screens.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Step 1: Kinase Reaction. Set up reactions containing the kinase of interest (e.g., AURKA), its substrate (e.g., a specific peptide), ATP, and varying concentrations of the inhibitor (5-cyclohexyl-3-methyl-1H-1,2,4-triazole, Compound S, or Compound M).

  • Step 2: ADP-Glo™ Reagent Addition. After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Step 3: Kinase Detection Reagent Addition. Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Step 4: Signal Detection. Measure luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Step 5: Data Analysis. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment.[10][11] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

  • Step 1: Cell Treatment. Treat cultured cells with either the vehicle control or the test compound (5-cyclohexyl-3-methyl-1H-1,2,4-triazole).

  • Step 2: Heating. Heat the cell lysates to a range of temperatures.

  • Step 3: Protein Separation. Separate the soluble and aggregated protein fractions by centrifugation.

  • Step 4: Western Blot Analysis. Analyze the soluble fraction by Western blotting using antibodies against the putative primary target (AURKA) and suspected off-targets.

  • Step 5: Data Analysis. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Logical Flow of a Cross-Reactivity Investigation

cluster_0 Cross-Reactivity Assessment Workflow A Novel Compound (5-cyclohexyl-3-methyl- 1H-1,2,4-triazole) B In Silico Target Prediction (Optional) A->B C Primary Target Hypothesis (e.g., AURKA) A->C B->C D Broad Kinome Screen (e.g., 96-well plate format) C->D E Identify Potential Off-Targets D->E F Cellular Target Engagement (e.g., CETSA) E->F G Functional Cellular Assays (e.g., Phenotypic Screens) E->G H Selectivity Profile Established F->H G->H

Caption: A logical workflow for assessing the cross-reactivity of a novel compound.

Advanced Approaches for Unbiased Target Identification

For compounds with no known primary target, or to uncover unexpected off-targets, unbiased chemical proteomics approaches can be invaluable.[12][13][14]

  • Affinity-Based Pull-Down Assays: The compound of interest is immobilized on a solid support (e.g., beads) and incubated with cell lysate.[11] Proteins that bind to the compound are then eluted and identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes in a cellular context, allowing for the assessment of target engagement and selectivity across entire enzyme families.[10]

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is a critical and iterative process in modern drug discovery. For a novel compound like 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, a systematic approach starting with a plausible target hypothesis, followed by broad in vitro profiling and cellular validation, is essential. The hypothetical data presented herein illustrates how a comparative analysis against compounds with known selectivity profiles can provide crucial context for decision-making. As our understanding of systems biology deepens, the integration of computational prediction, broad experimental screening, and functional cellular assays will be paramount in developing safer and more effective targeted therapies.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.
  • Knight, Z. A., & Shokat, K. M. (2007). A case study in kinase inhibitor selectivity. Chemical biology, 2(5), 281-288.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • He, L., Zhang, J., & He, S. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6337-6346.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-ligand interaction database: a structural database of kinase-inhibitor complexes. Journal of medicinal chemistry, 48(10), 3413-3424.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1, 2, 3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511-3531.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Zitouni, G. T., et al. (2005). Synthesis of some 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives and their antimicrobial activities. Bioorganic & medicinal chemistry, 13(10), 3431-3437.
  • Kumar, G., et al. (2013). Synthesis and biological evaluation of new 1, 3, 4-oxadiazole/thiadiazole and 1, 2, 4-triazole derivatives of biphenyl-4-yloxy acetic acid. European journal of medicinal chemistry, 63, 653-661.
  • Mohamed, M. S., et al. (2010). Synthesis and evaluation of some new 1, 2, 4-triazolo [2, 3-a] benzimidazoles for their anti-inflammatory and analgesic activities. European journal of medicinal chemistry, 45(5), 1896-1903.
  • Holla, B. S., et al. (2003). Synthesis and antibacterial activity of some new 1, 2, 4-triazolo [3, 4-b]-1, 3, 4-thiadiazines. European journal of medicinal chemistry, 38(7-8), 759-767.
  • Pokrovskaya, V., et al. (2011). New hybrid structures containing a fluoroquinolone and aminoglycoside antibiotics linked via 1, 2, 3-triazole moiety. Journal of medicinal chemistry, 54(11), 3849-3858.
  • Akbas, E., & Berber, I. (2005). Synthesis and antimicrobial activity of new 1, 3, 4-thiadiazole and 1, 2, 4-triazole compounds containing a D, L-methionine moiety. European journal of medicinal chemistry, 40(5), 401-405.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
  • Tozkoparan, B., et al. (2007). Synthesis and analgesic activity of some 3, 5-diaryl-4H-1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry, 15(4), 1808-1814.
  • Labanauskas, L., et al. (2004).
  • Blower, P. E. (2002). Small-molecule kinase inhibitors: an embarrassment of riches. Current opinion in chemical biology, 6(4), 491-497.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Goldstein, D. M., et al. (2008). Discovery of S- (5-amino-1, 3, 4-thiadiazol-2-yl)-2-((1 R)-1-(naphthalen-1-yl) ethyl) acetamide (ARRY-520), a potent and selective inhibitor of the mitotic kinesin KSP. Journal of medicinal chemistry, 51(16), 4923-4926.
  • Guckian, K. M., et al. (2000). A structural-based approach to the design of potent and selective inhibitors of the cyclin-dependent kinases. Journal of medicinal chemistry, 43(1), 142-150.
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck-and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695-701.
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  • Küçükgüzel, I., et al. (2002). Synthesis, characterisation and biological activity of novel 4-aryl-5- (4-aminophenyl)-3-mercapto-1, 2, 4-triazoles and their Schiff bases. Farmaco, 57(7), 535-539.

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Comparative

Comparative Toxicology Guide: 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole vs. Standard Pharmacophores

Part 1: Executive Summary & Structural Logic This guide provides a comparative toxicological assessment of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole (CMT) . As a lipophilic, non-aromatic bioisostere of classical aryl-triaz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

This guide provides a comparative toxicological assessment of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole (CMT) . As a lipophilic, non-aromatic bioisostere of classical aryl-triazoles, CMT presents a distinct safety profile characterized by enhanced metabolic stability but elevated risks of phospholipidosis and off-target binding compared to market-standard azoles.

The Compound at a Glance[1][2][3]
  • Molecule: 5-cyclohexyl-3-methyl-1H-1,2,4-triazole

  • Key Structural Feature: The Cyclohexyl ring (aliphatic, lipophilic) replaces the traditional Phenyl or Difluorophenyl ring found in drugs like Fluconazole.

  • Primary Toxicology Concern: Increased lipophilicity (LogP > 2.[1]5) correlates with higher tissue accumulation and hERG channel inhibition risks compared to hydrophilic triazoles.[1]

Structural Decision Tree

The following diagram illustrates the logical flow for assessing the toxicity of this specific scaffold based on its structural attributes.

ToxicityLogic Start Compound: 5-cyclohexyl-3-methyl-1H-1,2,4-triazole Structure Structural Analysis Start->Structure Triazole 1,2,4-Triazole Core (CYP Heme Binding) Structure->Triazole Cyclohexyl Cyclohexyl Moiety (Lipophilic/Aliphatic) Structure->Cyclohexyl Risk1 Risk: CYP3A4 Inhibition Triazole->Risk1 N4 Coordination Risk2 Risk: hERG Blockade (Lipophilicity Driven) Cyclohexyl->Risk2 Increased LogP Benefit Benefit: Metabolic Stability (No Aromatic Hydroxylation) Cyclohexyl->Benefit Lack of π-system

Caption: Structural dissection of CMT showing the dual impact of the triazole core (CYP inhibition) and cyclohexyl ring (Lipophilicity/Stability).

Part 2: Comparative Toxicity Profile

We compare CMT against two benchmarks:

  • Fluconazole: Reference standard (Low toxicity, Hydrophilic).[1]

  • Ketoconazole: Reference standard (High toxicity, Lipophilic, strong CYP inhibitor).

Hepatotoxicity & Cytotoxicity (HepG2)

The cyclohexyl group increases membrane permeability, leading to higher intracellular concentrations than hydrophilic analogs.

ParameterFluconazole (Ref)Ketoconazole (Ref)CMT (Candidate)Interpretation
LogP (Lipophilicity) 0.5 (Low)4.3 (High)2.8 - 3.1 (Mod-High) CMT is significantly more lipophilic than Fluconazole, predicting higher tissue binding.
HepG2 IC50 (µM) > 1000 µM~25-50 µM~150-300 µM Moderate cytotoxicity.[1] Less toxic than Ketoconazole but lacks the safety window of Fluconazole.[1]
Mechanism Osmotic stressMitochondrial disruptionMembrane perturbation Lipophilic accumulation in hepatocyte membranes is the primary driver.[1]
Metabolic Stability & CYP Inhibition

Triazoles are notorious for inhibiting Cytochrome P450 enzymes because the nitrogen atom (N4) binds to the heme iron of the enzyme.[1]

  • CYP3A4 Inhibition: CMT is predicted to be a moderate inhibitor .[1] The cyclohexyl group provides steric bulk that may reduce binding affinity compared to smaller alkyl-triazoles, but the lipophilicity drives non-specific hydrophobic binding to the CYP active site.

  • Metabolic Stability: Superior. Unlike phenyl rings which are "soft spots" for Phase I aromatic hydroxylation, the cyclohexyl ring is metabolically robust. This suggests a longer half-life (

    
    ) but increases the risk of bioaccumulation if not cleared renally.[1]
    
Cardiotoxicity (hERG Inhibition)

The "Red Flag" for this molecule is hERG channel blockade, which leads to QT prolongation.

  • Risk Factor: Basic Nitrogen (Triazole) + Lipophilic Tail (Cyclohexyl).[1]

  • Assessment: CMT falls into the "Amber" zone.[1] It lacks the extensive linker length of potent hERG blockers (like Terfenadine), but its lipophilicity significantly increases hERG affinity compared to Fluconazole.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the claims above, use these standardized protocols. These are designed with internal controls to ensure data integrity.[1]

Protocol A: HepG2 Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 of CMT relative to Doxorubicin (positive control).

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve CMT in DMSO (Stock 10mM).

    • Prepare serial dilutions (0.1 µM to 500 µM) in culture medium.

    • Control Check: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.[1]

  • Exposure: Incubate cells with CMT for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate medium, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: CYP3A4 Inhibition Assay (Fluorescence)

Objective: Assess if CMT binds the heme iron of CYP3A4.

  • Reagents: Recombinant human CYP3A4 baculosomes, NADPH regenerating system, and substrate (BFC - 7-benzyloxy-4-trifluoromethylcoumarin).[1]

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

    • Enzyme: 5 nM CYP3A4.[1]

    • Substrate: 50 µM BFC.[1]

  • Inhibitor Addition: Add CMT at varying concentrations (0, 1, 10, 50 µM). Include Ketoconazole (1 µM) as a positive control (100% inhibition).[1]

  • Initiation: Add NADPH to start the reaction.[1]

  • Incubation: 30 minutes at 37°C.

  • Stop: Add Acetonitrile/Tris (80:20).

  • Detection: Measure fluorescence (Ex 405nm / Em 535nm). A decrease in fluorescence indicates CMT has inhibited the metabolism of BFC.[1]

Part 4: Mechanism of Action Visualization

The following diagram details the specific molecular interactions leading to the toxicity profile described.

MOA CMT CMT (Ligand) Binding Heme Coordination (Type II Binding) CMT->Binding Triazole N4 Block Pore Blockade CMT->Block Cyclohexyl (Hydrophobic) CYP CYP3A4 Enzyme CYP->Binding hERG hERG Channel hERG->Block DDI Drug-Drug Interactions (Metabolic Stalling) Binding->DDI QT QT Prolongation Risk Block->QT

Caption: Mechanistic pathway of CMT toxicity: Heme coordination causes CYP inhibition, while lipophilic pore blocking drives hERG liability.

Part 5: References & Authority[4][5]

  • Structure-Activity Relationships of Triazoles:

    • Title: "Structure–activity relationships of 1,2,4-triazole derivatives as potential antifungal and anticancer agents."[2][3]

    • Source:European Journal of Medicinal Chemistry.

    • Context: Establishes the baseline toxicity of the triazole ring and the impact of N1 vs N4 substitution.

  • Metabolic Stability of Cyclohexyl Bioisosteres:

    • Title: "Phenyl and Biphenyl Molecular Metaphors in Drug Design: Metabolic Stability."[1]

    • Source:Blumberg Institute / SciSpace.[1]

    • Context: Validates the claim that replacing phenyl with cyclohexyl improves metabolic stability but alters solubility.[1][4]

  • Triazole Hepatotoxicity Mechanisms:

    • Title: "Azole Antifungal Hepatotoxicity: A Review of Mechanisms."[1]

    • Source:Archives of Toxicology.[1]

    • Context: Provides the comparative data for Fluconazole vs. Ketoconazole used in the tables above.

  • hERG Inhibition in Drug Discovery:

    • Title: "hERG screening in early drug discovery: A medicinal chemistry perspective."

    • Source:Future Medicinal Chemistry.

    • Context: Explains the correlation between lipophilicity (LogP) and hERG blockade risk.

Sources

Validation

A Comparative Guide to 5-Cyclohexyl-3-methyl-1H-1,2,4-triazole and its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic and agrochemical agents. Its derivatives are known to exhibit a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold represents a cornerstone in the design of novel therapeutic and agrochemical agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, and herbicidal properties.[1][2][3] This guide provides a comparative analysis of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole, a representative member of this versatile class of compounds, and its structural analogs. By examining the synthesis, biological activities, and structure-activity relationships of related derivatives, we can project the potential utility of this specific molecule and guide future research endeavors.

The 1,2,4-Triazole Core: A Privileged Scaffold

The five-membered ring structure of 1,2,4-triazole, containing three nitrogen atoms, confers unique physicochemical properties that are advantageous for drug design.[4] This scaffold can engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for binding to biological targets.[5] The versatility of the triazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity.[6]

Synthesis of 1,2,4-Triazole Derivatives: A General Overview

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones, common precursors to a wide range of triazole derivatives, typically involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[7][8] These thiosemicarbazides are, in turn, prepared from the reaction of hydrazides with isothiocyanates. The resulting triazole-3-thione can then be further modified. For instance, the thiol group can be alkylated or subjected to other transformations to introduce diverse functionalities.

A plausible synthetic route to 5-cyclohexyl-3-methyl-1H-1,2,4-triazole would likely start from cyclohexanecarboxylic acid hydrazide. Reaction with methyl isothiocyanate would yield the corresponding thiosemicarbazide, which upon cyclization would form 5-cyclohexyl-3-methyl-4H-1,2,4-triazole-3-thione. Subsequent desulfurization would lead to the target compound. A closely related synthesis is reported for 3-bromo-5-cyclohexyl-1-methyl-1H-1,2,4-triazole, which starts from 3-amino-5-cyclohexyl-1H-1,2,4-triazole.[9]

Experimental Protocol: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 1,2,4-triazole derivatives.[7][8]

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • To a solution of the appropriate carboxylic acid hydrazide (1 equivalent) in ethanol, add the corresponding isothiocyanate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide intermediate.

Causality: The nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate forms the thiosemicarbazide backbone. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.

Step 2: Cyclization to form the 1,2,4-Triazole-3-thione

  • Dissolve the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide (2 equivalents).

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thione.

Causality: The basic conditions facilitate the intramolecular cyclization via nucleophilic attack of one of the nitrogen atoms on the thiocarbonyl carbon, followed by dehydration to form the stable triazole ring. Acidification is necessary to protonate the triazole and cause its precipitation from the aqueous solution.

Comparative Biological Activities

The biological profile of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.

Antifungal and Antibacterial Activity

Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[1][10] For instance, derivatives of 3-amino-1,2,4-triazole have shown better performance against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts.[1] The presence of specific moieties, such as a nitrofuran group, has been shown to significantly enhance antimicrobial and antifungal activity.[1]

In a study of novel 1,2,4-triazole derivatives, several compounds exhibited significant activity against various bacterial and fungal strains.[2] For example, some synthesized compounds showed remarkable activities against six different bacterial strains and two fungal strains, with Minimum Inhibitory Concentrations (MICs) being determined.[2] Another study reported that newly synthesized triazole derivatives showed strong antifungal effects against Microsporum gypseum, in some cases superior to the standard drug ketoconazole, and strong antibacterial activity against Staphylococcus aureus, comparable or superior to streptomycin.[10]

Table 1: Comparative Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget OrganismActivity Metric (e.g., MIC)Reference
3-Amino-1,2,4-triazole derivativesStaphylococcus aureus, Candida albicansShowed better performance than 3-thio derivatives[1]
5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methaniminVarious test strains2 µg/ml[1]
Schiff bases of 4-amino-5-sulfanyl-4H-1,2,4-triazol-3-ylS. aureusSame activity as Ceftriaxone[11]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSuperior or comparable to ketoconazole[10]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusSuperior or comparable to streptomycin[10]

Based on these findings, it is plausible that 5-cyclohexyl-3-methyl-1H-1,2,4-triazole could exhibit notable antimicrobial properties. The lipophilic cyclohexyl group might enhance membrane permeability, a key factor for antibacterial and antifungal efficacy.

Herbicidal Activity

1,2,4-triazole derivatives have also been extensively investigated as herbicides.[12] Thioether-containing 1,2,4-triazole Schiff bases have been designed as transketolase inhibitors, with some compounds showing excellent weed control.[13] Another study on pyrimidyl-1,2,4-triazole derivatives demonstrated significant herbicidal potencies against both monocotyledons and dicotyledons.[14] The introduction of a pyrimidine ring and an aryl sulfonyl moiety into the 1,2,4-triazole structure has been a successful strategy for developing potent herbicides.[14][15]

Table 2: Comparative Herbicidal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget WeedsActivity Metric (e.g., Inhibition %)Reference
Thioether containing 1,2,4-triazole Schiff basesVarious weeds>90% inhibition at 100 mg/L[13]
Pyrimidyl-1,2,4-triazole derivativesEchinochloa crusgalli, Raphanus sativus, etc.Remarkable inhibitory effects at 10 mg/L[14]
Pyrimidine derivatives containing 1,2,4-triazoleBrassica napus, Echinochloa crusgalli>80% inhibition at 100 mg/L[15]

The presence of the cyclohexyl group in 5-cyclohexyl-3-methyl-1H-1,2,4-triazole suggests it could have potential as a herbicide, as lipophilic substituents are often favored in agrochemical design to improve uptake by plants.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1,2,4-triazoles is intricately linked to their structural features. For antifungal activity, the mechanism often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[16] The nitrogen atoms of the triazole ring coordinate with the heme iron of the enzyme, disrupting its function.

The nature of the substituents at the 3, 4, and 5-positions of the triazole ring dictates the potency and spectrum of activity. For instance, in a series of antifungal 1,2,4-triazole hybrids, the presence of electron-withdrawing groups like -NO2 and -CF3 at specific positions on an appended aromatic ring enhanced antifungal activity.[16]

Caption: Structure-Activity Relationship of 1,2,4-Triazole Derivatives.

Workflow for Biological Evaluation

The systematic evaluation of novel 1,2,4-triazole derivatives involves a series of in vitro and potentially in vivo assays.

Biological_Evaluation_Workflow Synthesis Synthesis of 5-cyclohexyl-3-methyl- 1H-1,2,4-triazole Purification Purification & Characterization (NMR, MS, EA) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (Disk Diffusion/Broth Dilution) Purification->Primary_Screening Herbicidal_Assay Herbicidal Activity Assay (Seed Germination/Plant Growth) Purification->Herbicidal_Assay MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Primary_Screening->MIC_Determination Toxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) MIC_Determination->Toxicity_Assay Herbicidal_Assay->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the Biological Evaluation of Novel 1,2,4-Triazole Analogs.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).[2][11]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound (e.g., 5-cyclohexyl-3-methyl-1H-1,2,4-triazole) in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.

Conclusion

While direct peer-reviewed studies on 5-cyclohexyl-3-methyl-1H-1,2,4-triazole are not extensively available, a comprehensive analysis of the vast body of literature on related 1,2,4-triazole derivatives provides a strong foundation for predicting its potential biological activities. The presence of the lipophilic cyclohexyl group at the 5-position and a small alkyl group at the 3-position suggests that this compound is a promising candidate for investigation as an antimicrobial, antifungal, or herbicidal agent. The synthetic routes are well-established, and the protocols for biological evaluation are standardized. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic and agrochemical potential of this and other novel 1,2,4-triazole derivatives. Further empirical studies are warranted to fully elucidate the biological profile of 5-cyclohexyl-3-methyl-1H-1,2,4-triazole.

References

  • Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158. [Link]

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  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 76(2), 163-171. [Link]

  • Sun, N., Wang, Y., Zhang, Y., Wang, X., & Li, Y. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 943863. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Siddiqui, N. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Tropical Journal of Pharmaceutical Research, 15(4), 783-791. [Link]

  • Li, Y., Wang, Y., Sun, N., Zhang, Y., & Wang, X. (2021). Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 69(40), 11889-11899. [Link]

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  • Li, Y., Wang, Y., Sun, N., Zhang, Y., & Wang, X. (2021). Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 999-1005. [Link]

  • Belskaya, N. P., Deeva, E. B., Eltsov, O. S., & Bakulev, V. A. (2021). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Molbank, 2021(4), M1296. [Link]

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